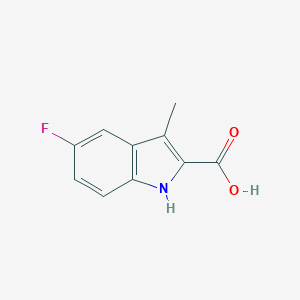

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWVWEWWPNKNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360638 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-46-7 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The synthesis leverages a combination of classic and reliable organic reactions, primarily the Japp-Klingemann reaction followed by the Fischer indole synthesis. This document outlines the step-by-step experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process starting from readily available commercial reagents. The overall strategy involves:

-

Diazotization of 4-fluoroaniline: Conversion of the primary aromatic amine to a more reactive diazonium salt.

-

Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl 2-methylacetoacetate to form the key hydrazone intermediate, ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to yield ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the final product, this compound.

This pathway is advantageous due to its reliability, scalability, and the commercial availability of the starting materials.

Experimental Protocols

Step 1: Formation of 4-Fluorobenzenediazonium Chloride

Materials:

-

4-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-fluorobenzenediazonium chloride solution. The resulting solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to Synthesize Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate

Materials:

-

4-Fluorobenzenediazonium chloride solution (from Step 1)

-

Ethyl 2-methylacetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) and a molar excess of sodium acetate in a mixture of ethanol and water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the ethyl 2-methylacetoacetate solution with vigorous stirring.

-

A yellow to orange precipitate of the hydrazone should form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Fischer Indole Synthesis of Ethyl 5-Fluoro-3-methyl-1H-indole-2-carboxylate

Materials:

-

Ethyl 2-(2-(4-fluorophenyl)hydrazono)-3-oxobutanoate (from Step 2)

-

Polyphosphoric Acid (PPA) or a mixture of Sulfuric Acid in Ethanol

-

Ice-water

Procedure:

-

Add the dried hydrazone from Step 2 to a flask containing a strong acid catalyst. Polyphosphoric acid is a common choice.

-

Heat the mixture to a temperature typically ranging from 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.

-

The crude ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Step 4: Hydrolysis to this compound

Materials:

-

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (from Step 3)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the ethyl ester from Step 3 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the product precipitates.

-

Collect the solid this compound by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields based on analogous syntheses reported in the literature. Actual results may vary depending on the specific reaction scale and conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 & 2 | Japp-Klingemann Reaction | 4-Fluoroaniline, NaNO₂, Ethyl 2-methylacetoacetate, NaOAc | HCl/H₂O, Ethanol/H₂O | 0-5 | 2-3 | 75-85 |

| 3 | Fischer Indole Synthesis | Polyphosphoric Acid | Neat or Ethanol/H₂SO₄ | 80-120 | 2-6 | 60-75 |

| 4 | Hydrolysis | NaOH or KOH | Ethanol/H₂O | Reflux | 2-4 | 85-95 |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Japp-Klingemann Reaction Workflow

Caption: Experimental workflow for the Japp-Klingemann reaction step.

Fischer Indole Synthesis and Hydrolysis Workflow

Caption: Workflow for the Fischer indole synthesis and subsequent ester hydrolysis.

An In-depth Technical Guide on the Biological Activity of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and Its Analogs

Introduction

This technical guide provides a comprehensive overview of the known biological activities associated with the chemical scaffold of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. While specific biological data for this exact molecule is not extensively available in current literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the activities of closely related indole-2-carboxylic acid derivatives. The information presented herein, including quantitative data, experimental protocols, and pathway diagrams, is intended to guide future research and hypothesis-driven drug discovery efforts centered around this chemical class.

Chemical and Physical Properties

This compound is a small molecule with the following computed properties:

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16381-46-7 |

| XLogP3 | 2.4 |

Source: PubChem CID 1132967[1]

Biological Activities of Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Below, we explore the biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of this compound.

Apoptosis Induction in Cancer Cells

A study on a series of indole-2-carboxylic acid benzylidene-hydrazides identified them as potent inducers of apoptosis. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis.[2] Structure-activity relationship (SAR) studies revealed that substitutions on both the indole and benzene rings are crucial for activity.[2]

Quantitative Data: Apoptotic Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides

| Compound | EC₅₀ (µM) in T47D Caspase Activation Assay | GI₅₀ (µM) in T47D Growth Inhibition Assay |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (3a) | - | - |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a) | 0.1 | - |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | 0.1 | 0.9 |

Data extracted from a study on apoptosis inducers.[2]

Experimental Protocol: Cell-Based Caspase High-Throughput Screening (HTS) Assay [2]

-

Cell Line: T47D human breast cancer cells.

-

Assay Principle: Detection of caspase activation as a marker for apoptosis.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated.

-

Test compounds are added at various concentrations.

-

After an incubation period, a luminogenic caspase substrate is added.

-

The luminescence, proportional to caspase activity, is measured using a plate reader.

-

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves.

Logical Relationship: From Screening to Mechanism

Caption: Workflow from high-throughput screening to mechanism of action studies.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4] This makes them interesting candidates for the management of type 2 diabetes. Several compounds exhibited significantly better inhibitory activity than the reference drug, acarbose.[4]

Quantitative Data: α-Glucosidase Inhibitory Activities of 5-Fluoro-2-Oxindole Derivatives

| Compound | IC₅₀ (µM) |

| Acarbose (Reference) | 569.43 ± 43.72 |

| (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one (3d) | 49.89 ± 1.16 |

| (Z)-5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one (3f) | 35.83 ± 0.98 |

| (Z)-5-Fluoro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one (3i) | 56.87 ± 0.42 |

Data from a study on α-glucosidase inhibitors.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay [3]

-

Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (p-NPG).

-

Procedure:

-

The enzyme is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, p-NPG.

-

The mixture is incubated, and the reaction is stopped by adding a sodium carbonate solution.

-

The absorbance of the produced p-nitrophenol is measured at 405 nm.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: Postulated Mechanism of α-Glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion by α-glucosidase inhibitors.

Tyrosine Kinase Inhibition

A derivative of 5-fluoro-2-oxo-1,2-dihydroindole, SU11248 (Sunitinib), is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases.[5] This compound has been developed as an anticancer agent.[5]

Experimental Workflow: Tyrosine Kinase Inhibitor Development

Caption: Developmental workflow for a novel tyrosine kinase inhibitor.

Conclusion and Future Directions

While direct biological activity data for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for future investigations. The indole-2-carboxylic acid scaffold is a versatile starting point for the development of novel therapeutics. Based on the activities of related compounds, future research on this compound and its derivatives could fruitfully explore its potential as an anticancer agent (via apoptosis induction or kinase inhibition), an antidiabetic agent (through α-glucosidase inhibition), or in other therapeutic areas where indole-based compounds have shown promise. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.

References

- 1. This compound | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative. Drawing upon extensive research into the biological activities of structurally related indole-2-carboxylic acids, this document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of data on this specific molecule, this guide synthesizes findings from analogous compounds to project its likely pharmacological profile, highlighting promising avenues for therapeutic investigation.

Core Executive Summary

This compound belongs to a class of compounds demonstrating a remarkable diversity of biological activities. Based on the behavior of analogous structures, this molecule is predicted to exhibit inhibitory or modulatory effects on several key biological targets. These potential mechanisms of action include:

-

HIV-1 Integrase Inhibition: By chelating essential magnesium ions within the enzyme's active site, it may block the integration of the viral genome into the host DNA, a critical step in the HIV life cycle.

-

Receptor Tyrosine Kinase (RTK) Inhibition: The compound could potentially target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and proliferation.

-

NMDA Receptor Antagonism: It may act as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a mechanism relevant to neurological disorders.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: The molecule might block the action of inflammatory lipid mediators, suggesting potential applications in asthma and other inflammatory conditions.

-

α-Glucosidase Inhibition: Inhibition of this enzyme could delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing type 2 diabetes.

-

Cannabinoid Receptor 1 (CB1) Allosteric Modulation: The compound could modulate the function of the CB1 receptor, offering a nuanced approach to influencing the endocannabinoid system.

This guide will delve into the specifics of each potential mechanism, presenting available quantitative data, detailed experimental protocols for assessing these activities, and visual representations of the involved signaling pathways and experimental workflows.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2] The proposed mechanism centers on the chelation of two magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme. This action prevents the strand transfer reaction, where the viral DNA is integrated into the host cell's genome. The indole core and the C2 carboxyl group are crucial for this chelating activity.

Quantitative Data: HIV-1 Integrase Inhibitory Activity of Analogous Compounds

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Derivative 20a | HIV-1 Integrase | Strand Transfer | 0.13 | [1][3] |

| Derivative 17a | HIV-1 Integrase | Strand Transfer | 3.11 | [4][5] |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | Strand Transfer | 32.37 | [6] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is based on commercially available HIV-1 integrase assay kits.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (simulating viral DNA), and an acceptor DNA substrate (simulating host DNA).

-

Compound Incubation: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations. A known integrase inhibitor (e.g., Raltegravir) is used as a positive control, and DMSO alone serves as a negative control.

-

Initiation of Reaction: The reaction is initiated by the addition of MgCl₂ and incubated at 37°C to allow for the strand transfer reaction to occur.

-

Detection: The integrated DNA product is quantified. This is often achieved through a biotin-streptavidin-based ELISA. The biotinylated donor DNA, if successfully integrated into the digoxigenin-labeled acceptor DNA, will be captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Data Analysis: The signal from the reporter enzyme is measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated from the dose-response curve.

Potential Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Indole derivatives are known to act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[7][8] These receptors are crucial for cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The inhibitory mechanism typically involves the compound binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Quantitative Data: RTK Inhibitory Activity of Analogous Compounds

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| Derivative 5d | EGFR | EGFR-TK Assay | 89 ± 6 | [7] |

| Derivative 5e | EGFR | EGFR-TK Assay | 93 ± 8 | [7] |

| Indole Derivative 3 | EGFR | Kinase Assay | 18 | [8] |

| Indole Derivative 3 | VEGFR-2 | Kinase Assay | 45 | [8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant kinase domain of the target RTK (e.g., EGFR), a specific peptide substrate, and ATP.

-

Compound Application: this compound is serially diluted in DMSO and added to the wells. A known RTK inhibitor (e.g., Erlotinib) is used as a positive control.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used, or by measuring ATP consumption using a luciferase-based system (e.g., Kinase-Glo®).

-

Data Analysis: The signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Potential Mechanism of Action: NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid have been shown to act as antagonists of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[9][10] The proposed mechanism is a competitive antagonism at the glycine co-agonist binding site on the GluN1 subunit of the receptor.[11] By blocking the binding of glycine, the compound prevents the full activation of the NMDA receptor, even in the presence of glutamate.

Quantitative Data: NMDA Receptor Antagonist Activity of Analogous Compounds

| Compound | Target | Assay | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| 6-chloro-indole-2-carboxylate derivatives | Glycine site of NMDA Receptor | Radioligand Binding | < 1 | - | [9] |

| 5-fluoro-indole-2-carboxylic acid | Glycine site of NMDA Receptor | Radioligand Binding | 15 | - | [11] |

| 5-fluoro-indole-2-carboxylic acid | NMDA Receptor | Electrophysiology | - | 61 | [11] |

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Glycine Site

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known glycine site antagonist. The specific binding is calculated, and the Kᵢ value for the test compound is determined using the Cheng-Prusoff equation.

Further Potential Mechanisms of Action

CysLT1 Antagonism

Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor.[2] This receptor is activated by cysteinyl leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking this receptor, these compounds can inhibit the inflammatory cascade.

Quantitative Data:

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Derivative 17k | CysLT1 | Calcium Mobilization | 0.0059 ± 0.0011 | [2] |

| Montelukast | CysLT1 | Calcium Mobilization | 0.0043 ± 0.0008 | [12] |

| Pranlukast | CysLT1 | Calcium Mobilization | 0.0016 ± 0.0004 | [12] |

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: A cell line stably expressing the CysLT1 receptor (e.g., CHO-K1 cells) is used.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD₄).

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibition of the agonist-induced calcium signal.

α-Glucosidase Inhibition

Certain fluorinated oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity.[13][14] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can help to control postprandial hyperglycemia in diabetic patients.

Quantitative Data:

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Derivative 3f | α-Glucosidase | pNPG Assay | 35.83 ± 0.98 | [13][14] |

| Derivative 3d | α-Glucosidase | pNPG Assay | 49.89 ± 1.16 | [13][14] |

| Acarbose (standard) | α-Glucosidase | pNPG Assay | 569.43 ± 43.72 | [13][14] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Setup: The assay is performed in a 96-well plate containing α-glucosidase from Saccharomyces cerevisiae and the test compound at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The plate is incubated at 37°C.

-

Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).[15][16][17] These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This can lead to a change in the affinity and/or efficacy of the orthosteric ligand, offering a more subtle way to modulate CB1 signaling compared to direct agonists or antagonists.

Quantitative Data:

| Compound | Target | Assay | Kₑ (nM) | α | Reference |

| Derivative 12d | CB1 Receptor | Radioligand Binding | 259.3 | 24.5 | [15] |

| Derivative 11j | CB1 Receptor | Radioligand Binding | 167.3 | 16.55 | [16][17] |

Experimental Protocol: Radioligand Binding Assay for CB1 Allosteric Modulation

-

Membrane Preparation: Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells).

-

Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) and varying concentrations of the test allosteric modulator.

-

Equilibrium: The incubation is carried out until equilibrium is reached.

-

Separation and Quantification: Bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.

-

Data Analysis: The data are analyzed using a model of allosteric interaction to determine the equilibrium dissociation constant (Kₑ) of the allosteric modulator and the cooperativity factor (α), which describes the magnitude of the effect of the allosteric modulator on the binding of the orthosteric ligand.

Conclusion

The diverse range of potential biological activities of this compound, inferred from the study of its structural analogs, underscores its significant potential as a lead compound in drug discovery. The mechanisms outlined in this guide—spanning antiviral, anticancer, neuroprotective, anti-inflammatory, and metabolic targets—provide a solid foundation for further preclinical investigation. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the design of robust studies to elucidate the precise pharmacological profile of this promising molecule. Future research should focus on direct experimental validation of these predicted activities to unlock the full therapeutic potential of this compound.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Technical Overview

Introduction

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated derivative of the indole class of heterocyclic compounds. Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. The inclusion of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in synthetic organic chemistry. This document provides a detailed guide to the spectroscopic and physical properties of this compound, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem[1] |

| Molecular Weight | 193.17 g/mol | PubChem[1] |

| Exact Mass | 193.05390666 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16381-46-7 | PubChem[1] |

Spectroscopic Data

The primary fragmentation in the mass spectrum of a carboxylic acid derivative typically involves the cleavage of the C-Y bond, leading to the formation of a stable acylium ion (R-CO⁺).[2] For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 193.17 |

| [M-H]⁻ | 192.16 |

The following table outlines the expected chemical shifts for this compound based on general principles and data from analogous compounds. The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield, often around 12 δ.[3] Protons on carbon atoms adjacent to a carbonyl group generally resonate near 2 δ.[2]

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | ~12.0 | Broad Singlet |

| N-H | ~8.0 - 8.5 | Broad Singlet |

| Aromatic-H | ~6.9 - 7.6 | Multiplets |

| -CH₃ | ~2.3 | Singlet |

Expected ¹³C NMR Data

Carboxyl carbons typically absorb in the 165 to 185 δ range in ¹³C NMR spectra.[3] The carbons of the indole ring and the methyl group will appear at shifts influenced by the fluorine substitution.

| Carbon | Expected Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| Aromatic-C | 100 - 160 (C-F will show coupling) |

| -CH₃ | ~10 |

Carboxylic acids are readily identified by two characteristic absorptions in their IR spectra: a very broad O-H stretch and a sharp C=O stretch.[3] The N-H bond of the indole ring also gives a characteristic absorption.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H (Indole) | ~3340 | Sharp |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Experimental Protocols

The acquisition of the spectroscopic data described above would follow standard analytical chemistry procedures.

1. Sample Preparation: The compound, a white to pale yellow powder, is dissolved in a suitable deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃). For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.

2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C.[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

3. Mass Spectrometry: Mass spectra are obtained using an instrument capable of electrospray ionization (ESI) for detecting [M-H]⁻ or [M+H]⁺ ions, or electron ionization (EI) for observing the molecular ion [M]⁺ and fragmentation patterns.

4. Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, such as a Bruker Tensor 27.[5] The data is collected over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the target compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Caption: Key structural features and their corresponding expected spectroscopic signals.

References

An In-depth Technical Guide to 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid and its derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, with demonstrated activities across various biological targets.

Core Structure and Chemical Properties

The foundational molecule, this compound, is a fluorinated derivative of the indole-2-carboxylic acid scaffold. The presence of the fluorine atom at the 5-position and a methyl group at the 3-position significantly influences its physicochemical properties and biological activity.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₈FNO₂[1]

-

Molecular Weight: 193.17 g/mol [2]

-

CAS Number: 16381-46-7[2]

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves modifications at the carboxylic acid group, such as esterification and amidation, or further substitution on the indole ring.

General Synthesis of Indole-2-Carboxamides

A common route to synthesize N-substituted indole-2-carboxamides involves the coupling of the corresponding indole-2-carboxylic acid with a desired amine. This is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and an additive like hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[3][4]

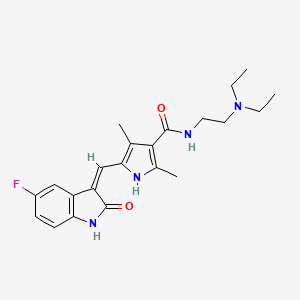

Synthesis of a Thiazolidinone Derivative

One specific derivative, (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, has been synthesized. The general synthetic approach for related compounds involves the reaction of a methyl indole-2-carboxylate derivative with an appropriate aldehyde in the presence of a catalyst.[5] For instance, the synthesis of related (Z)-methyl 3-((3-(substituted)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates involves boiling a mixture of methyl 3-formyl-1H-indole-2-carboxylate, a substituted 2-thioxothiazolidin-4-one, and a catalyst like piperidine in a solvent such as acetonitrile.[5]

Biological Activities and Quantitative Data

Derivatives of the 5-fluoro-indole scaffold have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

A study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed significant antimicrobial properties. The presence of a methyl group on the nitrogen of the 2-thioxothiazolidin-4-one moiety of a 5-fluoro-indole derivative was found to be favorable for antifungal activity.[5]

Table 1: Antimicrobial Activity of a this compound Derivative [5]

| Compound | Target Organism | MIC (mg/mL) | MBC/MFC (mg/mL) |

| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Fungi | 0.008–0.015 | 0.015–0.03 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer and Kinase Inhibitory Activity

Indole derivatives are recognized as a "privileged scaffold" in medicinal chemistry for their ability to target a wide range of enzymes, including protein kinases.[6][7] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, is a hallmark of many cancers.[8][9][10][11][12][13]

One notable derivative, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib), is a potent tyrosine kinase inhibitor targeting receptors like VEGFR2 and PDGFRβ, and is used in cancer therapy.[14][15] This highlights the potential of fluorinated indole scaffolds in kinase inhibition.

Anti-inflammatory Activity

Indole derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][16][17][18] 5-Fluoroindole-2-carboxylic acid itself has been used in the synthesis of COX-2 inhibitors.[19]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of these compounds.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a framework for assessing the inhibitory activity of indole derivatives against protein kinases.[6]

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

This compound derivative (inhibitor)

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indole derivative in Kinase Assay Buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

-

Add 10 µL of a 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution.

-

Incubate for 1 hour at room temperature.[6]

-

-

ADP Detection:

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[6]

-

General Protocol for COX Activity Assay (Fluorometric)

This protocol can be adapted to evaluate the inhibitory effect of the compounds on COX enzymes.[20]

Materials:

-

COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

This compound derivative (inhibitor)

-

96-well plates

-

Fluorometric plate reader

Procedure:

-

Sample and Inhibitor Preparation: Prepare cell or tissue lysates or use purified enzyme. Prepare serial dilutions of the indole derivative.

-

Reaction Mixture: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Assay:

-

Add samples and inhibitors to the wells.

-

Add the reaction mix to all wells.

-

Measure a background reading (fluorescence).

-

Reconstitute arachidonic acid and add it to the wells to start the reaction.

-

-

Measurement: Immediately begin measuring the fluorescence kinetically for 10-20 minutes at 37 °C.

-

Data Analysis: Calculate the change in fluorescence over time to determine the reaction rate. Compare the rates in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Indole derivatives are known to modulate key signaling pathways implicated in various diseases. The diagrams below illustrate potential mechanisms of action for this compound derivatives based on the activities of related compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is common in cancer. Indole compounds have been shown to inhibit this pathway at multiple points.[8][10][12][21]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Indole alkaloids have been shown to modulate this pathway in cancer treatment.[11][22][23]

Conclusion

This compound and its derivatives represent a versatile scaffold with significant potential for the development of new therapeutic agents. The available data on related compounds suggest promising avenues for research into their antimicrobial, anticancer, and anti-inflammatory properties. Further synthesis and screening of novel derivatives, coupled with detailed mechanistic studies, are warranted to fully elucidate the therapeutic potential of this chemical class. This guide provides a foundational resource for researchers embarking on the exploration of these promising molecules.

References

- 1. This compound | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. goldbio.com [goldbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core: 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Abstract

Plausible Synthetic Pathway: Japp-Klingemann and Fischer Indole Synthesis

The most probable and industrially scalable method for the synthesis of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid involves a two-step process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole ring system.[1][2][3]

Step 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts. In the context of our target molecule, this reaction would involve the coupling of a diazonium salt derived from 4-fluoroaniline with a β-keto ester, such as ethyl 2-methylacetoacetate.

Reaction Scheme: Japp-Klingemann Reaction

Caption: Japp-Klingemann reaction pathway.

Step 2: Fischer Indole Synthesis

The resulting hydrazone from the Japp-Klingemann reaction serves as the direct precursor for the Fischer indole synthesis. This acid-catalyzed reaction involves an intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.

Reaction Scheme: Fischer Indole Synthesis

Caption: Fischer indole synthesis pathway.

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification with a strong base, such as sodium hydroxide, followed by acidification.

Reaction Scheme: Saponification

Caption: Final saponification step.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the Japp-Klingemann and Fischer indole synthesis pathway. These protocols are derived from established methodologies for similar compounds.

Preparation of Ethyl 2-((4-fluorophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

-

Diazotization of 4-fluoroaniline: 4-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Coupling Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol. The solution is cooled to 0-5 °C. The previously prepared cold diazonium salt solution is added slowly to the β-keto ester solution with vigorous stirring. The pH of the reaction mixture is maintained between 5 and 6 by the concurrent addition of a saturated sodium acetate solution.

-

Isolation: After the addition is complete, the reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The precipitated hydrazone is collected by filtration, washed with cold water, and dried.

Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)

-

Cyclization: The dried ethyl 2-((4-fluorophenyl)hydrazono)propanoate is added to a suitable acidic catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid in ethanol, or boron trifluoride etherate. The mixture is heated, with the temperature and reaction time being dependent on the chosen catalyst.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is cooled and poured into ice-water. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis of this compound (Saponification)

-

Hydrolysis: The purified ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is refluxed until the starting material is consumed (monitored by TLC).

-

Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

-

Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and physical properties can vary based on the specific reaction conditions and purity of reagents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 2-((4-fluorophenyl)hydrazono)propanoate | C₁₁H₁₃FN₂O₂ | 224.23 | 75-85 | 98-102 |

| Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | C₁₂H₁₂FNO₂ | 221.23 | 60-70 | 145-148 |

| This compound | C₁₀H₈FNO₂ | 193.17 | 85-95 | 220-224 (dec.) |

Conclusion

This compound is a valuable fluorinated indole derivative. While its specific discovery history is not prominently documented, its synthesis is reliably achieved through the well-established Japp-Klingemann and Fischer indole synthesis reactions. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize and further explore the potential of this and related compounds. The strategic placement of the fluoro, methyl, and carboxylic acid groups provides multiple points for further chemical modification, making it a versatile scaffold for the creation of novel therapeutic agents.

References

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid: A Technical Overview of its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is limited, substantial evidence from structurally related analogs, particularly within the indole-2-carboxylic acid class, strongly suggests its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available data on related compounds, outlines relevant experimental protocols for target validation, and presents key signaling pathways associated with NMDA receptor modulation.

Introduction

This compound is a fluorinated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Although direct biological studies on this compound are not extensively reported in peer-reviewed literature, the therapeutic potential of the broader class of indole-2-carboxylic acids is well-documented.

Inferred Primary Therapeutic Target: NMDA Receptor

Based on extensive research on analogous compounds, the primary therapeutic target for this compound is inferred to be the N-methyl-D-aspartate (NMDA) receptor . Specifically, compounds sharing the core indole-2-carboxylic acid structure have been shown to act as antagonists at the glycine co-agonist binding site on the NMDA receptor.

The unmethylated analog, 5-Fluoroindole-2-carboxylic acid, is described as an NMDA receptor antagonist that acts at the glycine site.[1][2] This suggests that the addition of a methyl group at the 3-position is unlikely to fundamentally change the primary pharmacological target, although it may modulate potency and selectivity.

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. For the channel to open, both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex.

Indole-2-carboxylic acid derivatives are proposed to act as competitive antagonists at the glycine binding site. By occupying this site, they prevent the binding of the endogenous co-agonist, thereby inhibiting the opening of the ion channel even in the presence of glutamate. This allosteric modulation prevents the influx of Ca²⁺ and Na⁺ ions, which, in excess, can lead to excitotoxicity and neuronal cell death.

Figure 1. Proposed mechanism of action at the NMDA receptor.

Other Potential Therapeutic Applications

While the primary target is likely the NMDA receptor, related indole compounds have been investigated for other activities. For instance, 5-Fluoroindole-2-carboxylic acid has been utilized in the synthesis of Factor Xa inhibitors, fungicidal agents, antitumor agents, and COX-2 inhibitors.[2] This suggests that derivatives of the 5-fluoroindole-2-carboxylic acid scaffold may have broader biological activities, although these have not been confirmed for the 3-methyl variant.

Quantitative Data for Structurally Related Compounds

No direct quantitative data for this compound has been identified in the public domain. The following table summarizes data for related indole-2-carboxylic acid derivatives to provide a contextual reference for potential potency.

| Compound | Target | Assay Type | Value | Reference |

| Tricyclic indole-2-carboxylic acid derivative (3g) | NMDA Receptor (Glycine Site) | Radioligand Binding | Kᵢ = 1.0 ± 0.1 nM | [1] |

| Indole-2-carboxylate derivatives with C-6 chloro and C-3 polar group | NMDA Receptor (Glycine Site) | Radioligand Binding | Kᵢ < 1 µM | [3] |

Experimental Protocols for Target Validation

To confirm the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols based on studies of similar compounds.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay determines the ability of the test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glycine site.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors).

-

[³H]glycine (radioligand).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Rat cortical membranes are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]glycine binding) is determined from concentration-response curves.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Figure 2. Workflow for a radioligand binding assay.

Electrophysiological Assay in Xenopus Oocytes

This functional assay measures the ability of the test compound to inhibit NMDA receptor-mediated ion channel activity.

-

Objective: To functionally characterize the antagonist activity of this compound at the NMDA receptor.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Two-electrode voltage-clamp setup.

-

Perfusion system.

-

Solutions containing NMDA, glycine, and the test compound.

-

-

Procedure:

-

Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits and incubated to allow for receptor expression.

-

An oocyte is placed in the recording chamber and impaled with two electrodes for voltage clamping.

-

The oocyte is perfused with a solution containing NMDA and glycine to elicit an inward current.

-

Once a stable baseline response is established, the oocyte is perfused with a solution also containing the test compound.

-

The inhibition of the NMDA-induced current by the test compound is measured.

-

A dose-response curve is generated to determine the IC₅₀ for functional inhibition.

-

Conclusion

While direct evidence is pending, the chemical structure of this compound strongly positions it as a putative antagonist of the NMDA receptor at the glycine co-agonist site. This inference is based on robust data from closely related analogs. Its potential to modulate NMDA receptor activity suggests therapeutic possibilities in neurological disorders characterized by excitotoxicity, such as stroke and epilepsy. Further investigation through the experimental protocols outlined in this guide is warranted to definitively establish its biological activity and therapeutic potential.

References

- 1. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, a synthetic indole derivative with potential therapeutic applications. Indole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document outlines a systematic approach to investigating the potential biological targets and binding interactions of this specific molecule through various computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Detailed methodologies for these computational experiments are provided to facilitate further research and drug discovery efforts. While direct experimental data for this compound is limited, this guide extrapolates from studies on structurally similar indole-2-carboxylic acid derivatives to propose potential biological targets and a robust in silico analysis workflow.

Introduction

This compound is a small molecule belonging to the indole family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The indole nucleus is a key structural component in many natural products and synthetic drugs. The introduction of a fluorine atom and a methyl group to the indole scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.

While specific biological activities for this compound are not extensively documented, related indole-2-carboxylic acid derivatives have shown promise as inhibitors of various enzymes, including HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Tryptophan 2,3-dioxygenase (TDO).[1][2][3] These enzymes are implicated in viral replication and cancer progression, making them attractive targets for drug development.

This guide presents a framework for the in silico evaluation of this compound, leveraging computational methods to predict its potential biological targets, binding affinity, and mode of interaction. The methodologies described herein are intended to serve as a detailed protocol for researchers engaged in the computational assessment of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the parameterization of in silico models.

| Property | Value | Reference |

| Molecular Formula | C10H8FNO2 | PubChem CID: 1132967[4] |

| Molecular Weight | 193.17 g/mol | PubChem CID: 1132967[4] |

| IUPAC Name | This compound | PubChem CID: 1132967[4] |

| SMILES | CC1=C(C(=O)O)NC2=C1C=C(C=C2)F | PubChem CID: 1132967[4] |

| InChI | InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | PubChem CID: 1132967[4] |

| XLogP3 | 2.4 | PubChem CID: 1132967[4] |

Potential Biological Targets and Signaling Pathways

Based on the documented activities of structurally related indole-2-carboxylic acid derivatives, several potential biological targets can be postulated for this compound.

HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3][5][6][7] These inhibitors typically chelate with two Mg2+ ions in the enzyme's active site, preventing the integration of the viral DNA into the host genome.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes involved in the kynurenine pathway of tryptophan metabolism, which plays a role in immune suppression in the tumor microenvironment.[1] Inhibition of these enzymes is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been reported as dual inhibitors of IDO1 and TDO.[1]

In Silico Modeling Workflow

A general workflow for the in silico modeling of this compound is depicted below. This workflow outlines the key steps from target identification to lead optimization.

Experimental Protocols

This section provides detailed protocols for the key in silico experiments. These protocols are based on standard practices in computational drug discovery and can be adapted for specific software packages.

Ligand Preparation

-

2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Assign partial charges to the atoms (e.g., Gasteiger charges).

-

Tautomeric and Ionization States: Generate plausible tautomeric and ionization states at a physiological pH (e.g., 7.4).

-

File Format Conversion: Save the prepared ligand in a suitable format for docking (e.g., .pdbqt, .mol2).

Protein Preparation

-

Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, for HIV-1 integrase, a relevant PDB ID would be 1K6Y.

-

Protein Cleaning: Remove water molecules, co-factors, and existing ligands from the PDB file.

-

Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH.

-

Charge Assignment: Assign charges to the protein atoms.

-

Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

-

Active Site Definition: Define the binding site for the docking simulation, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

-

Software Selection: Choose a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Grid Box Generation: Define a grid box that encompasses the defined active site of the protein.

-

Docking Simulation: Run the docking simulation to predict the binding poses of the ligand within the protein's active site. The docking algorithm will explore various conformations and orientations of the ligand.

-

Scoring: The docking program will score the predicted poses based on a scoring function that estimates the binding affinity.

-

Pose Analysis: Analyze the top-scoring poses to identify the most plausible binding mode. This includes examining hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

QSAR Model Development

-

Dataset Collection: Compile a dataset of structurally diverse indole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest.

-

Molecular Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, geometrical, electronic) for each compound in the dataset.

-

Dataset Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive performance.

-

Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: Validate the QSAR model using internal (e.g., cross-validation) and external validation (using the test set) techniques to assess its robustness and predictive power. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and external R² (R²ext).

-

Applicability Domain Definition: Define the applicability domain of the model to ensure that predictions for new compounds are reliable.

Pharmacophore Modeling

-

Pharmacophore Feature Identification: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) responsible for the biological activity of a set of active compounds.

-

Pharmacophore Model Generation: Generate a 3D arrangement of these pharmacophoric features. This can be done based on the structure of a ligand-protein complex or by aligning a set of active molecules.

-

Pharmacophore Model Validation: Validate the pharmacophore model by screening a database of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

Virtual Screening: Use the validated pharmacophore model to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 | [2][3] |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 | [5][6][7] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1.17 | [1] |

| 6-acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | 1.55 | [1] |

Conclusion

This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By employing molecular docking, QSAR analysis, and pharmacophore modeling, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this compound. The provided protocols offer a practical framework for conducting these computational studies. While the information presented is based on extrapolations from related compounds, it serves as a robust starting point for the rational design and development of novel therapeutics based on the this compound scaffold. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-3-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing the compound's stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide offers established methodologies and frameworks for its thorough characterization. All quantitative data summaries are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction